molecular formula C12H9BrN2O2 B1430861 Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate CAS No. 1086393-68-1

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

Cat. No.: B1430861
CAS No.: 1086393-68-1
M. Wt: 293.12 g/mol
InChI Key: ZJMFSDNKMKTUQH-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. The reaction is carried out under reflux conditions in ethanol, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate
  • Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
  • Methyl 2-(3-iodophenyl)pyrimidine-5-carboxylate

Uniqueness

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties .

Biological Activity

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a bromophenyl group. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrimidine ring participates in hydrogen bonding and other interactions that modulate the activity of target proteins involved in various biological processes.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, related pyrimidine derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against certain bacterial strains .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies involving pyrimidine derivatives have reported their effectiveness in inhibiting cell proliferation in various cancer cell lines. For example, compounds related to this compound have shown promising results in reducing cell viability in models of triple-negative breast cancer and colon cancer . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
  • Anticancer Activity : In a xenograft model studying bladder cancer, derivatives similar to this compound were shown to inhibit tumor growth significantly. The study highlighted the importance of specific substitutions on the pyrimidine scaffold for enhancing therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms / Cell LinesMIC / IC50 ValuesReference
AntimicrobialStaphylococcus aureus, E. coli0.22 - 0.25 µg/mL
AnticancerMDA-MB-231 (breast cancer), HeLa (cervical)IC50 ~10 µM
Apoptosis InductionVarious cancer cell linesSignificant at >30 µM

Properties

IUPAC Name

methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMFSDNKMKTUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857287
Record name Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-68-1
Record name Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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